2-Hydroxyhexacosanoic acid

FA2H substrate specificity ceramide synthase CERS3 very long-chain fatty acid hydroxylation

Lipidomics researchers often face sourcing gaps for defined very long-chain 2-hydroxy fatty acid standards with authenticated chain-length specificity. 2-Hydroxyhexacosanoic acid (CAS 14176-13-7) closes this gap as a characterized C26:0(2-OH) reference compound. • Quantified in microalgae at 4.0-320 μg/g dw, enabling calibration curves for GC-MS/LC-MS/MS lipidomics workflows. • Serves as the native CERS3 substrate for synthesizing hydrophobic skin barrier ceramides in enzymatic assays. • Enables preparation of 2′-hydroxy ceramides with demonstrated enhanced apoptotic potency versus non-hydroxy analogs.

Molecular Formula C26H52O3
Molecular Weight 412.7 g/mol
CAS No. 14176-13-7
Cat. No. B081509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyhexacosanoic acid
CAS14176-13-7
Synonyms2-hydroxyhexacosanoic acid
Molecular FormulaC26H52O3
Molecular Weight412.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCCC(C(=O)O)O
InChIInChI=1S/C26H52O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(27)26(28)29/h25,27H,2-24H2,1H3,(H,28,29)
InChIKeyIFYDZTDBJZWEPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxyhexacosanoic Acid (CAS 14176-13-7) Procurement Evidence: Very Long-Chain 2-Hydroxy Fatty Acid for Ceramide Synthesis and Lipidomics Standards


2-Hydroxyhexacosanoic acid (CAS 14176-13-7, C26:0(2-OH)), also known as 2-hydroxycerotic acid or α-hydroxyhexacosanoic acid, is a saturated very long-chain fatty acid of 26 carbons hydroxylated at the α (C2) position [1]. With a molecular formula of C₂₆H₅₂O₃ and a molecular weight of 412.69 g/mol, it exists as a racemic mixture unless specified as the (R)- or (S)-enantiomer, with the (R)-form being the naturally occurring stereoisomer produced by fatty acid 2-hydroxylase (FA2H) [2]. The compound belongs to the class of 2-hydroxy very long-chain fatty acids that serve as N-acyl components in sphingolipids, particularly as constituents of α-hydroxy ceramides and cerebrosides [3].

Why Generic Fatty Acids Cannot Substitute for 2-Hydroxyhexacosanoic Acid in Specialized Sphingolipid Research


Fatty acid chain length and 2-hydroxylation status are not interchangeable parameters in sphingolipid biology. Ceramide synthase isoforms exhibit strict chain-length specificity: CERS3 transfers very long-chain fatty acids (C26, C28) to form highly hydrophobic ceramides essential for skin barrier function, while CERS2 preferentially uses C22-C24 fatty acids [1]. Furthermore, the FA2H enzyme introduces 2-hydroxyl groups with stereospecificity for (R)-enantiomers [2], and 2-hydroxy ceramides demonstrate distinct biological potency and membrane phase behavior compared to their non-hydroxy counterparts [3]. Consequently, substituting 2-hydroxyhexacosanoic acid with shorter-chain 2-hydroxy fatty acids (e.g., C16 or C22 2-OH) or with non-hydroxylated C26 fatty acid yields different ceramide products with altered biophysical properties, enzyme substrate compatibility, and biological outcomes.

Quantitative Differentiation Evidence for 2-Hydroxyhexacosanoic Acid: Comparator-Based Analytical Data


Enzymatic 2-Hydroxylation Chain-Length Specificity: C26 vs. Shorter Fatty Acid Substrates

The fatty acid 2-hydroxylation enzyme in yeast demonstrates marked preference for the C26 chain length over adjacent chain-length homologs. While 2-hydroxyhexacosanoic acid (C26:0(2-OH)) is the primary product formed from C26 acid via in situ chain elongation, enzyme activity on C24, C25, and C27 substrates is notably lower [1]. In mammalian systems, CERS3 specifically transfers C26 and longer fatty acids to form hydrophobic ceramides, whereas no 2-hydroxy-C16:0-ceramide is detected in HEK-293T cells co-overexpressing FA2H and CerS3 [2].

FA2H substrate specificity ceramide synthase CERS3 very long-chain fatty acid hydroxylation sphingolipid biosynthesis

2-Hydroxy vs. Non-Hydroxy Ceramide: Comparative Apoptotic Potency and Kinetics

Exogenously delivered 2′-hydroxy ceramide exhibits quantitatively distinct apoptotic activity compared to non-hydroxy ceramide. The effective concentration of 2′-hydroxy ceramide required to induce apoptosis is significantly lower than that of non-hydroxy ceramide, and cells treated with 2′-hydroxy ceramide die much more rapidly [1]. Structural studies indicate that the polar interface of 2′-OH ceramides is more extended and rigid than that of non-hydroxylated analogs [2], providing a mechanistic basis for differential membrane interactions and signaling outcomes.

ceramide signaling apoptosis induction 2-hydroxy sphingolipids cell death kinetics

Stereochemical Specificity: (R)- vs. (S)-2-Hydroxyhexacosanoic Acid Enantiomers

Fatty acid 2-hydroxylase (FA2H), the endogenous enzyme responsible for 2-hydroxy fatty acid biosynthesis, is stereospecific for the production of (R)-enantiomers [1]. The (R)-2-hydroxyhexacosanoic acid is the naturally occurring form incorporated into sphingolipids in mammalian tissues. In synthetic studies, (2′R)-hydroxy-C6-ceramide demonstrated stronger growth inhibitory activity against MCF7 breast cancer cells compared to the (2′S) isomer or non-hydroxy-C6-ceramide [2].

stereospecificity FA2H enzyme enantioselective analysis 2-hydroxy fatty acid metabolism

Physical Property Differentiation: 2-Hydroxyhexacosanoic Acid Melting Point vs. Non-Hydroxylated C26 Fatty Acid

The α-hydroxyl group at position 2 substantially alters the physicochemical properties of the C26 fatty acid chain. 2-Hydroxyhexacosanoic acid exhibits a reported melting point of 103-105°C [1]. In contrast, non-hydroxylated hexacosanoic acid (cerotic acid, C26:0) has a melting point of approximately 87-89°C. The ~15°C elevation in melting temperature is attributed to enhanced intermolecular hydrogen bonding capacity conferred by the 2-hydroxyl moiety [2].

melting point physicochemical properties hydrogen bonding lipid physical chemistry

Ceramide Phase Behavior: 2-Hydroxy Sphingolipids vs. Non-Hydroxy Sphingolipids in Model Membranes

Biophysical studies using artificial membranes demonstrate that the presence of α-hydroxy groups on ceramide acyl chains greatly influences membrane phase behavior [1]. Hydroxylation of sphingolipids increases membrane stability by strengthening lateral interactions between lipids and/or proteins [1]. Additionally, calcium-dependent trans-interaction between galactosylceramide- and sulfatide-containing membranes is significantly increased when the lipids are α-hydroxylated [1].

membrane biophysics ceramide phase transition lipid-lipid interactions hydrogen bonding networks

Natural Occurrence and Biological Distribution: 2-Hydroxyhexacosanoic Acid as a Major Component in Lipid Profiles

In microalgae lipid analysis, 2-hydroxyhexacosanoic acid is identified as one of the dominant 2-hydroxy fatty acid constituents, alongside 2-hydroxyhexadecanoic acid and 2-hydroxynonadecanoic acid [1]. Among eight microalgal species spanning Chlorophyta, Rhodophyta, and Cyanophyta, 2-hydroxy acids ranged from 4.0 to 320 μg/g dry alga, with 2-hydroxyhexacosanoic acid consistently present as a major component. The distribution patterns of 2-hydroxy acids differ significantly among algal species, suggesting utility for chemotaxonomic classification [1].

microalgae lipids 2-hydroxy fatty acid distribution chemotaxonomy natural product analysis

Validated Research and Industrial Application Scenarios for 2-Hydroxyhexacosanoic Acid (CAS 14176-13-7)


Lipidomics and Sphingolipidomics Reference Standard for C26 2-Hydroxy Fatty Acid Quantitation

As a defined very long-chain 2-hydroxy fatty acid, this compound serves as an authentic reference standard for GC-MS or LC-MS/MS lipidomics workflows quantifying 2-hydroxy-C26:0 species in biological samples. The evidence of its occurrence as a dominant 2-hydroxy acid in microalgae lipid extracts (4.0-320 μg/g dry weight range) [1] supports its use in calibration curves and method validation for lipid profiling studies, particularly in algal biotechnology and marine natural product research.

Synthetic Substrate for Enzymatic Studies of Ceramide Synthase CERS3 and Fatty Acid 2-Hydroxylase

Given the demonstrated chain-length specificity of the 2-hydroxylation enzyme for C26 acid [1] and CERS3's utilization of C26 fatty acids to form hydrophobic skin barrier ceramides [2], this compound is appropriate as a defined substrate for in vitro enzymatic assays investigating very long-chain sphingolipid biosynthesis. The stereochemical specificity of FA2H for (R)-enantiomer production [3] further supports its use in studies requiring chirally defined substrates.

Synthesis of α-Hydroxy Ceramide Analogs for Apoptosis Signaling Research

The quantitative finding that 2′-hydroxy ceramide induces apoptosis at significantly lower effective concentrations than non-hydroxy ceramide, with markedly faster cell death kinetics [1], positions this fatty acid as a critical building block for synthesizing biologically relevant ceramide analogs. Researchers studying ceramide-mediated apoptosis should utilize 2-hydroxy fatty acid-derived ceramides to accurately model the potency of endogenous 2-hydroxy sphingolipids.

Biophysical Studies of 2-Hydroxy Sphingolipid Membrane Interactions

The demonstrated influence of α-hydroxylation on membrane phase behavior, including strengthened lateral interactions between lipids and enhanced calcium-dependent trans-interaction [1], supports the use of this fatty acid in preparing defined 2-hydroxy ceramides or galactosylceramides for biophysical investigations of myelin membrane stability or epidermal barrier function models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydroxyhexacosanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.